3-Bromo-7-fluoro-1H-indazol

Descripción general

Descripción

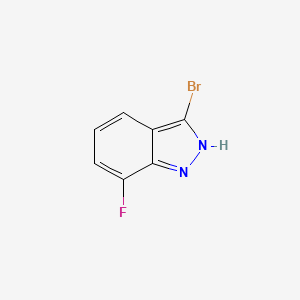

3-Bromo-7-fluoro-1H-indazole is a heterocyclic compound with the molecular formula C7H4BrFN2. It is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The compound features a bromine atom at the third position and a fluorine atom at the seventh position on the indazole ring, making it a unique and valuable compound for various scientific research applications .

Aplicaciones Científicas De Investigación

3-Bromo-7-fluoro-1H-indazole has a wide range of applications in scientific research, including:

Mecanismo De Acción

Target of Action

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications and are known to interact with various targets such as phosphoinositide 3-kinase δ .

Mode of Action

Indazoles are known to interact with their targets, causing changes at the molecular level that can lead to various physiological effects .

Biochemical Pathways

Indazoles are known to influence a variety of biochemical pathways, depending on their specific targets .

Result of Action

Indazoles are known to have a wide range of effects, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-7-fluoro-1H-indazole. For instance, the compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability .

Análisis Bioquímico

Biochemical Properties

Indazole derivatives have been shown to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Some indazole derivatives have been shown to have antitumor activity, affecting apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner

Molecular Mechanism

Some indazole derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-7-fluoro-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of transition metal-catalyzed reactions. For instance, a Cu(OAc)2-catalyzed reaction can be employed to form the indazole ring by N–N bond formation . Another approach involves the reductive cyclization of 2-azidobenzaldehydes and amines without the use of a catalyst or solvent .

Industrial Production Methods: Industrial production of 3-Bromo-7-fluoro-1H-indazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 3-Bromo-7-fluoro-1H-indazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions to achieve the desired transformations.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazoles, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives .

Comparación Con Compuestos Similares

- 4-Bromo-7-fluoro-1H-indazole

- 6-Bromo-4-fluoro-1H-indazole

- 7-Bromo-1-methyl-1H-indazole

Comparison: Compared to similar compounds, 3-Bromo-7-fluoro-1H-indazole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity . The presence of both bromine and fluorine atoms on the indazole ring can enhance its stability and binding affinity to molecular targets, making it a valuable compound for various applications .

Actividad Biológica

3-Bromo-7-fluoro-1H-indazole (C7H4BrFN2) is a heterocyclic compound belonging to the indazole family, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological targets, and relevant research findings.

- Molecular Formula: C7H4BrFN2

- Molecular Weight: 201.02 g/mol

- Structure: The compound features a bromine atom at the 3-position and a fluorine atom at the 7-position of the indazole ring, enhancing its reactivity and biological activity.

The biological activity of 3-Bromo-7-fluoro-1H-indazole is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The presence of bromine and fluorine atoms can significantly influence its binding affinity and selectivity towards these targets.

Target Interactions

- Kinase Inhibition: The compound has been studied for its inhibitory effects on certain kinases, such as c-MET, which is implicated in cancer progression. It shows promise as a dual inhibitor for both wild-type and mutant forms of this kinase, suggesting potential applications in cancer therapy .

- Signal Modulation: By modulating signaling pathways, 3-Bromo-7-fluoro-1H-indazole can affect cellular processes such as proliferation, apoptosis, and inflammation. For instance, it has been reported to induce apoptosis in cancer cell lines by affecting the expression of proteins related to cell survival (e.g., Bcl-2 and Bax) .

Biological Activity Evaluation

Research studies have highlighted various aspects of the biological activity of 3-Bromo-7-fluoro-1H-indazole:

Anticancer Activity

Recent studies have demonstrated that derivatives of indazole compounds exhibit significant anticancer properties. For example:

- Cell Line Studies: In vitro studies showed that certain derivatives exhibited IC50 values in the low micromolar range against cancer cell lines such as K562 (IC50 = 5.15 µM) while showing selectivity towards normal cells (HEK-293, IC50 = 33.2 µM) .

| Compound | Cell Line | IC50 (µM) | Selectivity |

|---|---|---|---|

| 3-Bromo-7-fluoro-1H-indazole | K562 | 5.15 | High |

| Control (5-FU) | Hep-G2 | Varies | N/A |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Indazoles are known to inhibit pathways associated with inflammation, potentially offering therapeutic benefits in conditions like arthritis or other inflammatory diseases .

Case Studies

- c-MET Kinase Inhibition : A study focused on optimizing inhibitors for c-MET kinase revealed that modifications on indazole structures could enhance binding affinities significantly. Co-crystal structures indicated favorable interactions with specific water molecules near the binding site, which could be exploited for drug design .

- Apoptosis Induction : Another study assessed the effects of an indazole derivative on K562 cells, demonstrating that treatment led to increased rates of apoptosis in a dose-dependent manner. This effect was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .

Propiedades

IUPAC Name |

3-bromo-7-fluoro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2/c8-7-4-2-1-3-5(9)6(4)10-11-7/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXPRELOGGMJHGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C(=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10718265 | |

| Record name | 3-Bromo-7-fluoro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257853-72-7 | |

| Record name | 3-Bromo-7-fluoro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.